4-Chloro-2-(2,5-dichlorophenoxy)-N-methylaniline
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Overview
Description
4-Chloro-2-(2,5-dichlorophenoxy)-N-methylaniline is an organic compound with the molecular formula C13H10Cl3NO It is a derivative of aniline, where the aniline core is substituted with chloro and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)-N-methylaniline typically involves the reaction of 4-chloro-2-nitroaniline with 2,5-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,5-dichlorophenoxy)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will produce amines.
Scientific Research Applications
4-Chloro-2-(2,5-dichlorophenoxy)-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,5-dichlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole: A compound with similar phenoxy and chloro substitutions.
Uniqueness
4-Chloro-2-(2,5-dichlorophenoxy)-N-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and dichlorophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
832734-04-0 |
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Molecular Formula |
C13H10Cl3NO |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
4-chloro-2-(2,5-dichlorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H10Cl3NO/c1-17-11-5-3-9(15)7-13(11)18-12-6-8(14)2-4-10(12)16/h2-7,17H,1H3 |
InChI Key |
LWZLQRRLTDSJQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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